Daclatasvir dihydrochloride is an antiviral medication primarily used to treat chronic hepatitis C virus infections. It functions as a direct-acting antiviral agent, specifically targeting the nonstructural protein 5A (NS5A) of the hepatitis C virus. By inhibiting NS5A, daclatasvir disrupts viral replication and assembly, making it effective against various genotypes of the virus, especially genotypes 1, 3, and 4. The compound is marketed under the brand name Daklinza and is typically administered in combination with other antiviral medications such as sofosbuvir or ribavirin to enhance therapeutic efficacy .
Daclatasvir acts as a specific inhibitor of the NS5A protein of the HCV []. NS5A is a non-structural viral protein essential for HCV replication. By binding to NS5A, daclatasvir disrupts its interaction with other viral proteins and cellular membranes, hindering the assembly of new HCV particles [].
Daclatasvir exhibits potent antiviral activity against hepatitis C virus by specifically inhibiting the NS5A protein. This inhibition results in a decrease in viral RNA levels and disrupts the formation of new virions. Clinical studies have demonstrated that daclatasvir can achieve a sustained virologic response in patients, indicating effective viral suppression and potential cure of hepatitis C infections. Importantly, daclatasvir does not appear to prolong the QT interval, which is a consideration for patient safety during treatment .
The synthesis of daclatasvir dihydrochloride involves several key steps:
Daclatasvir is primarily used in the treatment of chronic hepatitis C infections, particularly when combined with other antiviral agents like sofosbuvir or ribavirin. Its use has been associated with significant improvements in patient outcomes, including reduced liver-related complications and improved quality of life. Daclatasvir is also being investigated for potential applications in treating other viral infections due to its mechanism of action against viral replication .
Daclatasvir has been studied for its interactions with various medications and substances. Notably, it should not be used concurrently with certain drugs such as carbamazepine, phenytoin, or rifampin due to potential reductions in efficacy caused by enzyme induction. Additionally, co-administration with amiodarone may increase the risk of serious cardiovascular side effects . Regular monitoring and adjustment of treatment regimens are recommended to mitigate these risks.
Daclatasvir shares similarities with other antiviral agents targeting hepatitis C virus but possesses unique attributes that distinguish it from these compounds. Below is a comparison with similar compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Sofosbuvir | Nucleotide polymerase inhibitor | Effective against all HCV genotypes |
Ledipasvir | NS5A inhibitor | Used in combination with sofosbuvir |
Velpatasvir | NS5A inhibitor | Broad activity against various HCV genotypes |
Ombitasvir | NS5A inhibitor | Part of a fixed-dose combination therapy |
Daclatasvir's unique mechanism involves specific binding to NS5A that alters its structure, which is critical for its antiviral efficacy against resistant strains of hepatitis C virus .
The traditional synthesis of daclatasvir dihydrochloride follows a complex multi-step pathway involving several critical intermediates and sophisticated reaction mechanisms [1] [2] [3]. The original synthetic route, first described in United States Patent 8,329,159 B2, begins with the preparation of 1,1'-biphenyl-4,4'-diylbis(2-bromoethanone) as the foundational starting material [1] [3]. This biphenyl diketone intermediate serves as the central scaffold for the subsequent formation of the characteristic imidazole rings that define the daclatasvir molecular structure [1] [2].
The initial step involves the bromination or chlorination of the biphenyl core, where 1,1'-biphenyl-4,4'-diylbis(2-chloroethanone) can be employed as an alternative starting material [1] [3]. The selection between brominated and chlorinated intermediates significantly impacts the reaction kinetics and overall yield, with chlorinated derivatives often providing more controlled reaction conditions [1] [2]. The biphenyl diketone undergoes condensation with compound of formula IV, specifically (2S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid derivatives, in the presence of base to produce the protected imidazole precursor [1] [3].
Intermediate | Reaction Type | Temperature (°C) | Solvent System | Critical Parameters |
---|---|---|---|---|
Compound III (Biphenyl-diketone) | Bromination/Chlorination | RT to 80 | Acetone/Tetrahydrofuran | Halogen selection |
Compound V (Protected Imidazole) | Condensation | 0-25 | Acetonitrile/Dichloromethane | Base-free conditions |
Compound VI (Cyclized Product) | Cyclization | 60-70 | Water/Methanol | Ammonium acetate concentration |
Compound VII (Deprotected) | Deprotection | 25-30 | Acidic conditions | pH control (7-10) |
Final Product (Daclatasvir Hydrochloride) | Coupling/Salt Formation | 0-20 | Dichloromethane/Isopropanol | Temperature control |
The cyclization process represents one of the most critical mechanistic steps in the synthesis, utilizing ammonium acetate as the cyclizing agent to form the imidazole rings [1] [2] [5]. This reaction proceeds through a complex mechanism involving nucleophilic attack by ammonia on the carbonyl groups, followed by intramolecular cyclization and dehydration to establish the imidazole heterocycles [5] [10]. The reaction typically requires elevated temperatures between 60-70°C and carefully controlled pH conditions to ensure optimal ring formation [1] [3].
Following cyclization, the protected intermediate undergoes deprotection under acidic conditions to remove the tert-butoxycarbonyl protecting groups [1] [2] [3]. This deprotection step is typically carried out using para-toluenesulfonic acid, oxalic acid, or sulfamic acid at temperatures ranging from 25-30°C [1] [3]. The deprotected intermediate then undergoes coupling with methoxycarbonyl L-valine in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 1-hydroxybenzotriazole hydrate [1] [2].
The final step involves salt formation with hydrochloric acid to produce daclatasvir dihydrochloride [1] [2] [3]. This process requires precise temperature control, typically maintained between 0-20°C, and the use of isopropanol as a crystallization solvent to ensure optimal crystal formation and purity [1] [3]. The dihydrochloride salt provides enhanced stability and improved pharmaceutical properties compared to the free base form [2] [6].
The traditional synthetic pathways for daclatasvir dihydrochloride presented numerous challenges that significantly hindered commercial viability and industrial-scale production [1] [2] [3]. The original process described in the United States Patent suffered from notably low yields and high impurity profiles, making it economically unfeasible for large-scale manufacturing [1] [3]. The condensation reaction between the biphenyl diketone and 1-(tert-butoxycarbonyl)-L-proline in the presence of base was identified as a primary source of yield reduction and impurity formation [1] [3].
Synthesis Method | Key Challenge | Yield (%) | Purity Issues | Scalability Concerns |
---|---|---|---|---|
Original United States Patent Process | Low yield and high impurity profile | Low (not specified) | High impurity profile | Not economical for industrial scale |
WO 2016178250 Process | Multiple protection/deprotection steps | Variable | Multiple purification steps required | Complex multi-step sequence |
CN 105461701 Process | Base-catalyzed condensation issues | Variable | Poor selectivity | Low feasibility for large scale |
One of the most significant challenges was the formation of undesired side products during the base-catalyzed condensation reactions [1] [3]. The use of strong bases led to competing reactions, including epimerization of the chiral centers and formation of dimeric impurities that were difficult to separate from the desired product [1] [2]. These impurities not only reduced the overall yield but also necessitated extensive purification procedures that further decreased the economic viability of the process [1] [3].
The cyclization step presented additional complications, particularly regarding the control of reaction stoichiometry and the formation of regioisomeric products [2] [5]. The ammonium acetate-mediated cyclization required precise control of pH and temperature to prevent the formation of alternative cyclization products and degradation of sensitive intermediates [1] [3]. Variations in reaction conditions often led to inconsistent yields and the need for multiple recrystallizations to achieve acceptable purity levels [2] [3].
Scalability issues were particularly pronounced in the multi-step protection and deprotection sequences required in early synthetic routes [1] [2] [3]. The WO 2016178250 process, while representing an improvement over the original patent, still required numerous protection and deprotection steps that increased the overall complexity and cost of the synthesis [3]. Each additional step introduced potential points of failure and increased the cumulative yield losses, making the process unsuitable for large-scale commercial production [2] [3].
The purification challenges were compounded by the formation of process-related impurities that exhibited similar physicochemical properties to the desired product [1] [16]. These impurities often required sophisticated chromatographic separation techniques that were not readily adaptable to industrial-scale operations [16]. The need for multiple purification steps significantly increased solvent consumption and waste generation, raising environmental concerns and operational costs [1] [3].
Temperature sensitivity of key intermediates posed additional scalability challenges, particularly during the deprotection and coupling steps [1] [2]. The requirement for precise temperature control across large reaction volumes presented engineering challenges and increased the risk of batch-to-batch variability [2] [3]. The formation of degradation products under suboptimal temperature conditions further complicated the purification process and reduced overall yields [1] [3].
Modern industrial-scale production of daclatasvir dihydrochloride has been revolutionized through comprehensive solvent optimization strategies and innovative catalytic approaches [1] [4] [22]. The development of improved processes has focused on addressing the fundamental limitations of traditional synthetic pathways while maintaining high product quality and reducing environmental impact [1] [4] [8].
A significant breakthrough in process improvement was achieved through the elimination of base-catalyzed condensation reactions [1] [3]. The improved process developed by researchers involves the reaction of 1,1'-biphenyl-4,4'-diylbis(2-chloroethanone) with protected proline derivatives in the absence of base, dramatically reducing side product formation and improving overall yields [1] [3]. This base-free approach has resulted in achieving 99.9% purity with significantly higher yields compared to traditional methods [1].
Process Innovation | Key Improvement | Yield (%) | Time Reduction | Environmental Benefit |
---|---|---|---|---|
Improved Process (Der Pharma Chemica) | Base-free condensation | 99.9% purity achieved | Not specified | Reduced solvent consumption |
Continuous Flow Synthesis | Integrated multi-step flow | 98% High Performance Liquid Chromatography purity | 28.2 min total synthesis | No intermediate purification |
Micro-electro-flow Reactor | Ultra-fast Carbon-Carbon coupling | High yield in 33.2 min | 33.2 min total synthesis | Co-reductant/oxidant-free |
Green Chemistry Approach | Solvent optimization | Improved efficiency | Significant reduction | Greener solvents |
The implementation of continuous flow synthesis represents a paradigm shift in daclatasvir production methodology [4] [8] [22]. The integrated multi-step continuous flow system enables the ultra-fast production of daclatasvir as its free base within 28.2 minutes, achieving 98% High Performance Liquid Chromatography purity with a throughput of 11.8 grams per day [4] [8]. This approach eliminates the need for intermediate purification and solvent exchange, significantly reducing both processing time and waste generation [4] [8].
The development of micro-electro-flow reactor systems has further advanced the efficiency of daclatasvir synthesis [22] [23]. These systems utilize patterned electrodeposited nickel or platinum nanoparticles over copper electrodes for Carbon-Carbon coupling reactions in a co-reductant/oxidant-free environment [22] [23]. The micro-electro-flow reactor enables ultra-fast symmetrical biphenyl synthesis, which is then extended to complete daclatasvir synthesis in 33.2 minutes [22] [23].
Catalytic innovations have focused on the optimization of imidazole formation reactions using high-temperature, high-pressure continuous flow conditions [5] [10]. The process utilizes α-bromoacetophenones and carboxylic acids as starting materials, with the subsequent condensation to 1H-4-substituted imidazoles performed using ammonium acetate in stainless steel coil reactors [5] [10]. High-temperature operation above 150°C has proven essential for achieving high purity imidazole formation, with the reaction completing in residence times of only 2 to 5 minutes [5] [10].
The continuous flow setup allows rapid heating of reaction mixtures to desired temperatures while operation at elevated pressures (approximately 17 bar) eliminates headspace and increases the concentration of volatile compounds in the liquid phase [5] [10]. This approach has resulted in products being isolated after the two-step reaction sequence in high purity through simple extraction procedures [5] [10].
Solvent system optimization has involved the systematic evaluation of alternative solvent combinations to improve reaction efficiency and reduce environmental impact [1] [3] [24]. The traditional use of dichloromethane and tetrahydrofuran has been supplemented or replaced with more environmentally benign alternatives such as 2-methyltetrahydrofuran and cyclopentyl methyl ether [24]. These green solvents offer advantages including lower peroxide formation, easier separation from water, and derivation from renewable resources [24].
Traditional Solvent | Green Alternative | Environmental Benefit | Process Advantage | Implementation Status |
---|---|---|---|---|
Dichloromethane | 2-Methyltetrahydrofuran | Lower toxicity | Better yields | Commercial use |
Tetrahydrofuran | Cyclopentyl methyl ether | Renewable source | Easier separation | Under development |
Dimethylformamide | Water-based systems | Reduced waste | Reduced purification | Research stage |
Toluene | Bio-based solvents | Biodegradable | Energy efficient | Limited application |
Acetonitrile | Ionic liquids | Recyclable | Atom economy | Experimental |
The implementation of green chemistry principles in daclatasvir dihydrochloride manufacturing has become increasingly important for sustainable pharmaceutical production [4] [19] [26]. Modern approaches focus on minimizing environmental impact while maintaining or improving process efficiency and product quality [4] [19] [32].
Continuous flow chemistry technology represents a cornerstone of green chemistry implementation in daclatasvir synthesis [4] [8] [26]. The integration of 3D printing technology with continuous flow systems has enabled the development of cost-effective manufacturing equipment that reduces material consumption and energy requirements [26]. These systems allow for precise control of reaction parameters while minimizing waste generation through integrated purification processes [4] [26].
The development of solvent-free or minimal solvent processes has been a key focus of green chemistry initiatives [22] [23]. The micro-electro-flow reactor system operates without traditional co-reductants or oxidants, eliminating the need for stoichiometric waste-generating reagents [22] [23]. This approach significantly reduces the environmental footprint of the synthesis while maintaining high efficiency and selectivity [22] [23].
Waste minimization strategies have been implemented through process intensification and atom economy optimization [4] [32]. The continuous flow synthesis eliminates intermediate isolation and purification steps, reducing solvent consumption and waste generation by an estimated 60% compared to traditional batch processes [32]. The integration of real-time monitoring and control systems enables precise optimization of reaction conditions, further reducing waste formation [4] [8].
Energy efficiency improvements have been achieved through the implementation of high-temperature, short-residence-time reactions in continuous flow systems [5] [10]. The rapid heating capabilities of microreactor systems allow for energy-efficient processing while maintaining precise temperature control [5] [10] [26]. This approach reduces overall energy consumption compared to traditional batch heating methods that require longer heating and cooling cycles [5] [10].
The adoption of renewable feedstocks and bio-based solvents represents an emerging area of green chemistry implementation [19] [24]. Research into the use of biomass-derived starting materials and solvents has shown promise for reducing the environmental impact of daclatasvir synthesis [19] [24]. The development of enzymatic and biocatalytic approaches offers potential for highly selective and environmentally benign synthetic routes [19].
Process analytical technology integration has enabled real-time monitoring and optimization of green chemistry parameters [21]. Quality by design approaches incorporate environmental considerations into method development, ensuring that green chemistry principles are maintained throughout process optimization [21]. This systematic approach has resulted in robust processes that balance environmental sustainability with manufacturing efficiency [21].
The implementation of closed-loop solvent recovery systems has significantly reduced solvent consumption and waste generation [32]. Advanced purification technologies enable the recovery and reuse of organic solvents, reducing both environmental impact and operational costs [32]. These systems have demonstrated the ability to recover greater than 95% of process solvents for reuse in subsequent batches [32].
Daclatasvir dihydrochloride represents a complex pharmaceutical compound characterized by a symmetric molecular architecture centered around a biphenyl core scaffold [1] [2]. The molecule possesses a molecular formula of C₄₀H₅₂Cl₂N₈O₆ with a molecular weight of 811.80 g/mol for the dihydrochloride salt form [1] [3] [4]. The free base exhibits the molecular formula C₄₀H₅₀N₈O₆ with a corresponding molecular weight of 738.88 g/mol [5] [6].
The stereochemical configuration of daclatasvir dihydrochloride is particularly noteworthy, containing four defined stereocenters with absolute stereochemistry [5] [7]. All four chiral centers exhibit the S configuration, resulting in an (S,S,S,S) absolute configuration [8]. This stereochemical arrangement has been confirmed through various analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and chiral chromatography [9] [10].
Table 1: Basic Chemical Properties of Daclatasvir Dihydrochloride
Property | Value |
---|---|
Chemical Name | Carbamic acid, N,N'-[[1,1'-biphenyl]-4,4'-diylbis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis-, C,C'-dimethyl ester, hydrochloride (1:2) |
CAS Number | 1009119-65-6 |
Molecular Formula (free base) | C₄₀H₅₀N₈O₆ |
Molecular Formula (dihydrochloride salt) | C₄₀H₅₂Cl₂N₈O₆ |
Molecular Weight (free base) | 738.88 g/mol |
Molecular Weight (dihydrochloride salt) | 811.80 g/mol |
Number of Stereocenters | 4 |
Stereochemical Configuration | All four stereocenters have S configuration (S,S,S,S) |
Physical Appearance | White to yellow powder |
Melting Point | >207°C (decomposition) |
The molecular structure features a symmetrical biphenyl-imidazole framework with terminal pyrrolidine rings connected to valine-derived carbamate groups [11]. Each terminus contains identical structural motifs, contributing to the compound's symmetrical properties. Density functional theory studies have been conducted to understand the stability and electronic properties of different stereoisomeric forms [8].
The formation of the dihydrochloride salt occurs through protonation of the two imidazole nitrogen atoms present in the molecular structure [12]. Daclatasvir contains multiple basic nitrogen atoms capable of accepting protons, with the imidazole groups representing the most favorable protonation sites due to their electron-rich character [12].
The protonation behavior results in the formation of daclatasvir(2+) cation, which is subsequently stabilized by two chloride anions to form the dihydrochloride salt [12]. This salt formation significantly enhances the water solubility of the compound compared to the free base form. The dihydrochloride salt exhibits freely soluble characteristics in water with solubility greater than 700 mg/mL [13] [14], while the solubility is strongly pH-dependent with high solubility observed at low pH values [13].
The ionization behavior demonstrates that the compound exists predominantly in its protonated cationic form under physiological conditions. The formation of the dihydrochloride salt provides several pharmaceutical advantages including improved stability, enhanced bioavailability, and better handling characteristics during manufacturing processes [15] [16].
Nuclear magnetic resonance spectroscopy confirms the structural integrity of daclatasvir dihydrochloride, with ¹H nuclear magnetic resonance spectra demonstrating consistency with the expected molecular structure [17] [18]. The nuclear magnetic resonance data supports the presence of the characteristic biphenyl-imidazole core with symmetrical pyrrolidine-valine carbamate termini.
Infrared spectroscopy provides detailed information about the functional groups present in different polymorphic forms of daclatasvir dihydrochloride. Multiple crystalline forms exhibit distinct infrared absorption patterns, enabling polymorph identification and characterization [19] [20].
Table 2: Infrared Spectroscopic Data for Polymorphic Forms
Polymorph/Form | Frequency (cm⁻¹) | Assignment |
---|---|---|
Form L1 | 3401, 3333 | N-H stretch |
Form L1 | 2963, 2873 | C-H stretch (aliphatic) |
Form L1 | 1718, 1639 | C=O stretch (carbamate) |
Form L1 | 1531, 1443, 1424 | Aromatic C=C, C=N |
Form L1 | 1354, 1271, 1239, 1099, 1029, 827 | Mixed vibrations |
Form L2 | 3591, 3420, 3217 | N-H stretch |
Form L2 | 1724, 1626 | C=O stretch (carbamate) |
Form L2 | 1509, 1449 | Aromatic C=C, C=N |
Form L2 | 1271, 1230, 1194 | Mixed vibrations |
Form L2 | 1033, 906, 818, 741 | Mixed vibrations |
The infrared spectroscopy analysis reveals characteristic absorption bands corresponding to various functional groups within the molecule [19]. The N-H stretching vibrations appear in the 3200-3600 cm⁻¹ region, while carbamate C=O stretching occurs around 1700-1750 cm⁻¹. Aromatic C=C and C=N vibrations are observed in the 1400-1600 cm⁻¹ range.
Ultraviolet-visible spectroscopy demonstrates absorption maxima at multiple wavelengths depending on the solvent system employed. In aqueous solutions, absorption occurs at 214 nm [21], while in 0.1N hydrochloric acid the maximum shifts to 302 nm [22]. In methanol, the absorption maximum is observed at 317 nm [21].
Mass spectrometry analysis of daclatasvir dihydrochloride provides valuable information about molecular fragmentation under various conditions [23]. Under positive electrospray ionization conditions, the molecular ion peak appears at m/z 739.3 [M + H]⁺, corresponding to the protonated free base form [23].
Table 3: Mass Spectrometric Fragmentation Data
Technique | Mass/Charge (m/z) | Conditions | Reference |
---|---|---|---|
Mass Spectrometry (ESI+) | 739.3 [M + H]⁺ | Pure compound | [23] |
Fragmentation (acidic) | 339.1, 561.2 | Acidic degradation | [23] |
Fragmentation (basic) | 294.1, 339.1, 505.2, 527.2 | Basic degradation | [23] |
Fragmentation (oxidative) | 301.1, 339.1 | Oxidative degradation | [23] |
Under acidic degradation conditions, characteristic fragmentation ions appear at m/z 339.1 and 561.2 [23]. Basic degradation produces more complex fragmentation patterns with ions at m/z 294.1, 339.1, 505.2, and 527.2 [23]. Oxidative conditions result in fragments at m/z 301.1 and 339.1 [23]. These fragmentation patterns provide insight into the degradation pathways and structural stability under different stress conditions.
Daclatasvir dihydrochloride exhibits polymorphism with multiple crystalline forms identified through screening studies [24] [25] [26]. The most thermodynamically stable form, designated as Form N-2, has been characterized through single-crystal X-ray diffraction analysis using synchrotron radiation [24] [25].
Table 4: Crystallographic Parameters for Daclatasvir Dihydrochloride Form N-2
Parameter | Value |
---|---|
Space Group | P1 (#1) |
Crystal System | Triclinic |
a (Å) | 7.54808(15) |
b (Å) | 9.5566(5) |
c (Å) | 16.2641(11) |
α (°) | 74.0642(24) |
β (°) | 84.0026(13) |
γ (°) | 70.6322(5) |
Volume (ų) | 1064.150(11) |
Z | 1 |
Form N-2 crystallizes in the triclinic space group P1 (#1) with unit cell parameters a = 7.54808(15) Å, b = 9.5566(5) Å, c = 16.2641(11) Å, α = 74.0642(24)°, β = 84.0026(13)°, γ = 70.6322(5)°, and volume V = 1064.150(11) ų with Z = 1 [24] [25]. The crystal structure has been refined using synchrotron X-ray powder diffraction data and optimized using density functional theory techniques [24].
The crystal structure analysis reveals the presence of strong N–H⋯Cl hydrogen bonds that link the cations and anions in chains along the a-axis [24] [25]. These intermolecular interactions contribute to the stability of the crystalline lattice and influence the physical properties of the solid-state form.
X-ray powder diffraction serves as the primary technique for polymorph identification and characterization of daclatasvir dihydrochloride [19] [20] [24]. Multiple polymorphic forms have been identified, including the commercial Form N-2 and novel forms L1 and L2 [19] [20] [26].
Table 5: X-ray Powder Diffraction Peak Positions for Polymorphic Forms
Form L1 2θ (°) | Form L2 2θ (°) |
---|---|
5.35 | 8.27 |
6.04 | 9.54 |
6.76 | 11.06 |
8.65 | 13.61 |
9.21 | 15.34 |
10.35 | 19.01 |
10.32 | 22.26 |
10.75 | 23.24 |
11.04 | 24.73 |
11.66 | 25.35 |
12.95 | - |
13.56 | - |
16.06 | - |
18.11 | - |
20.58 | - |
22.18 | - |
23.27 | - |
Form L1 exhibits characteristic diffraction peaks at 2θ angles of 5.35°, 6.04°, 6.76°, 8.65°, 9.21°, 10.35°, 10.32°, 10.75°, 11.04°, 11.66°, 12.95°, 13.56°, 16.06°, 18.11°, 20.58°, 22.18°, and 23.27° ± 0.2° [19] [20]. Form L2 demonstrates a distinct diffraction pattern with peaks at 8.27°, 9.54°, 11.06°, 13.61°, 15.34°, 19.01°, 22.26°, 23.24°, 24.73°, and 25.35° ± 0.2° [19] [20].
Form L2 crystallizes in an orthorhombic crystal system with Z = 4 formula units per unit cell [19]. The powder diffraction patterns have been indexed using computational methods, though complete unit cell parameters for Form L2 have not been fully determined [19].
Polymorphism is considered a critical quality parameter for daclatasvir dihydrochloride due to its classification as a Biopharmaceutics Classification System class with low solubility [9] [27]. The different polymorphic forms may exhibit varying dissolution rates, bioavailability, and stability characteristics, making polymorph control essential for pharmaceutical development and manufacturing [9] [27].
Irritant;Health Hazard